molecular formula C22H32N2O5S B3449334 N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B3449334
M. Wt: 436.6 g/mol
InChI Key: LPJASLHVBKKBCM-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide is a synthetic compound featuring a piperidine core substituted with a sulfonyl group at the 1-position, a cyclohexenylethyl carboxamide at the 4-position, and a 3,4-dimethoxyphenyl moiety. This structure combines elements of aromaticity (dimethoxyphenyl), conformational flexibility (cyclohexenyl-ethyl chain), and polar sulfonyl/carboxamide functionalities, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to such motifs.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5S/c1-28-20-9-8-19(16-21(20)29-2)30(26,27)24-14-11-18(12-15-24)22(25)23-13-10-17-6-4-3-5-7-17/h6,8-9,16,18H,3-5,7,10-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJASLHVBKKBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Carboxamide Group: The carboxamide group is formed through amidation reactions, often using carboxylic acids and amines.

    Addition of the Cyclohexenyl and Dimethoxyphenyl Groups: These groups are introduced through alkylation and aromatic substitution reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Key Differences :

  • Core Structure : Rip-B replaces the sulfonylpiperidine and cyclohexenyl-ethyl groups with a benzamide backbone .
  • Substituents : Both compounds share the 3,4-dimethoxyphenyl group, but the target compound introduces a sulfonylpiperidine and a cyclohexenylethyl chain, likely enhancing steric bulk and lipophilicity.

C24H35N2O5+·Cl−·2H2O (Crystal Structure Analogue)

Key Differences :

  • Charged Species : This compound features an azanium (NH3+) group and a chloride counterion, unlike the neutral sulfonylpiperidine in the target compound .
  • Solubility : The hydrate form (2H2O) suggests higher hydrophilicity compared to the target compound’s likely lipophilic cyclohexenyl group .
  • Crystallographic Data: The analogue crystallizes in a monoclinic P21/c space group with unit cell parameters (a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å) , which may differ significantly from the target compound due to structural dissimilarities.

Table 2: Physical Properties of Crystalline Analogues

Parameter Target Compound C24H35N2O5+·Cl−·2H2O
Molecular Weight Not reported 503.02 g/mol
Crystal System Not reported Monoclinic (P21/c)
Unit Cell Volume Not reported 2742.2 ų

Hypothetical Pharmacological Implications

  • Sulfonyl Group : The sulfonylpiperidine moiety may enhance binding to serine proteases or kinases compared to Rip-B’s benzamide .
  • Cyclohexenyl Group : Increased lipophilicity could improve blood-brain barrier penetration relative to purely aromatic analogues but may reduce aqueous solubility.
  • 3,4-Dimethoxyphenyl : Shared with Rip-B, this group is often associated with antioxidant or neurotransmitter receptor modulation (e.g., dopamine receptors) .

Biological Activity

N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide, a compound with the CAS number 643004-82-4, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C24H29FN2O5SC_{24}H_{29}FN_{2}O_{5}S, with a molecular weight of 476.56 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC24H29FN2O5S
Molecular Weight476.56 g/mol
CAS Number643004-82-4
SynonymsN-[2-(1-cyclohexen-1-yl)ethyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide

Pharmacological Mechanisms

Research indicates that this compound exhibits various pharmacological activities:

  • Antinociceptive Effects : Studies have shown that this compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
  • Anti-inflammatory Activity : The sulfonamide moiety may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Properties : Preliminary research suggests neuroprotective effects, possibly through antioxidant mechanisms and modulation of neurotransmitter systems.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry evaluated the antinociceptive effects in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting potential for further development as a therapeutic agent.
  • Study 2 : Another investigation focused on the anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. The compound demonstrated a marked reduction in inflammatory markers, indicating its potential utility in treating inflammatory disorders.

Table 2: Summary of Case Studies

Study ReferenceFocus AreaKey Findings
Journal of Medicinal ChemistryAntinociceptiveSignificant pain relief observed
Experimental Biology and MedicineAnti-inflammatoryReduction in inflammatory markers

Q & A

Q. What are the critical steps in synthesizing N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide?

The synthesis typically involves:

  • Sulfonylation : Reacting a piperidine-4-carboxamide precursor with 3,4-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling : Introducing the cyclohexenylethyl group via nucleophilic substitution or amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from methanol/water mixtures . Key solvents: Dichloromethane (DCM), dimethylformamide (DMF); bases: triethylamine (TEA), pyridine .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (+0.1% trifluoroacetic acid) .
  • TLC : Monitoring reaction progress using silica plates and visualizing under UV light .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane; poorly soluble in water .
  • Stability : Stable at room temperature in inert atmospheres; susceptible to hydrolysis under acidic/basic conditions. Store at -20°C in desiccated environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Systematically modify the cyclohexenyl group (e.g., saturation to cyclohexyl) or the sulfonylphenyl moiety (e.g., altering methoxy positions) .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays or radioligand binding .
  • Data Analysis : Employ multivariate regression to correlate structural features (e.g., logP, steric bulk) with IC50_{50} values .

Q. How can contradictory bioactivity data across different assays be resolved?

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors .
  • Orthogonal Methods : Compare enzyme inhibition (e.g., fluorescence quenching) with cellular viability assays (e.g., MTT) to rule off-target effects .
  • Buffer Optimization : Adjust pH (4.6–7.4) and ionic strength to mimic physiological conditions, as activity may depend on protonation states .

Q. What computational strategies are effective for target identification?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in proteins (e.g., GPCRs, kinases) .
  • MD Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with sulfonyl groups) using MOE .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature: 25–80°C; catalyst loading: 1–5 mol%) and identify optimal yield/purity trade-offs .
  • Flow Chemistry : Continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) .

Notes

  • Contradictory Evidence : Discrepancies in bioactivity may arise from assay sensitivity (e.g., fluorogenic vs. colorimetric substrates) or impurity profiles .
  • Safety : Use fume hoods and PPE when handling due to potential respiratory irritation (see SDS guidelines in ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide

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